Methyl cyclobut-1-ene-1-carboxylate

Description

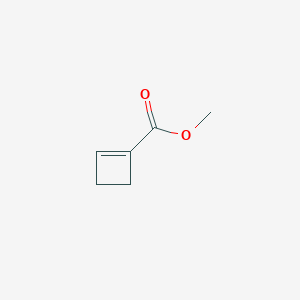

Structure

3D Structure

Properties

IUPAC Name |

methyl cyclobutene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-8-6(7)5-3-2-4-5/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIOIWRHSVRPJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346615 | |

| Record name | Cyclobutene-1-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40628-41-9 | |

| Record name | Cyclobutene-1-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl cyclobut-1-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Cyclobut 1 Ene 1 Carboxylate and Its Derivatives

Direct Synthesis Approaches and Esterification Strategies

Direct synthesis and esterification offer straightforward pathways to methyl cyclobut-1-ene-1-carboxylate. These methods often begin with a pre-existing cyclobutane (B1203170) framework.

Elimination Reactions from Substituted Cyclobutane Carboxylates

A common and effective method for the synthesis of this compound involves elimination reactions from appropriately substituted cyclobutane carboxylates. This strategy typically starts with a cyclobutane ring bearing a leaving group, such as a halide or a sulfonate ester, on a carbon adjacent to the carboxylate group.

For instance, the synthesis can be achieved from ethyl 1-bromocyclobutane-1-carboxylate. chemicalbook.com Treatment of this substrate with a base like potassium hydroxide (B78521) can induce an elimination reaction to form the corresponding cyclobutene (B1205218). chemicalbook.com Subsequent transesterification with methyl iodide would then yield the desired this compound. chemicalbook.com

Another approach involves the conversion of 1,3-cyclobutanediol to a mono-toluene-4-sulfonate ester. mdpi.com This intermediate can then undergo further functionalization and subsequent elimination to form the cyclobutene ring. mdpi.com The choice of base and reaction conditions is crucial to favor the desired elimination pathway and minimize competing substitution reactions.

Alternative Esterification Methods utilizing Carbodiimides

When starting from cyclobut-1-ene-1-carboxylic acid, various esterification methods can be employed to obtain the methyl ester. While traditional Fischer esterification using methanol (B129727) and a strong acid catalyst is a possibility, milder methods are often preferred to avoid potential side reactions involving the strained double bond.

Carbodiimide-mediated esterification is a valuable alternative. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the formation of the ester under mild conditions. This method is widely used in the synthesis of esters from carboxylic acids and alcohols, including in the context of preparing functionalized cyclobutene analogs. mdpi.com

Cycloaddition-Based Routes to Cyclobutene Rings

Cycloaddition reactions provide powerful and convergent strategies for constructing the cyclobutene core, often with a high degree of stereocontrol.

[2+2] Cycloaddition Reactions for Cyclobutene Formation

The [2+2] cycloaddition reaction between an alkene and an alkyne is a fundamental and attractive method for the direct synthesis of cyclobutenes. rsc.orgmdpi.com This reaction can be promoted photochemically or through the use of transition metal catalysts. baranlab.orgfiveable.me The regioselectivity of the cycloaddition is a key consideration, particularly when using substituted alkenes and alkynes. researchgate.net

For example, the reaction of an alkyne with an alkene can be catalyzed by gold complexes, leading to the formation of cyclobutenes. organic-chemistry.org Lewis acid-catalyzed [2+2] cycloadditions of terminal alkenes with allenoates have also been shown to be effective for synthesizing 1,3-substituted cyclobutanes, which can be precursors to cyclobutenes. organic-chemistry.org The choice of catalyst and the electronic properties of the reacting partners are critical for achieving high yields and selectivities. researchgate.netorganic-chemistry.org

Table 1: Examples of [2+2] Cycloaddition Reactions for Cyclobutene Synthesis

| Alkene | Alkyne | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Terminal Alkenes | Allenoates | EtAlCl₂ | 1,3-Substituted Cyclobutanes | organic-chemistry.org |

| Unactivated Alkenes | Chloroalkynes | Gold(I) complexes | Cyclobutenes | organic-chemistry.org |

| Alkenes | Ketenes | Thermal | Cyclobutanones | libretexts.org |

| Olefins | Unsaturated substrates | Photochemical | Cyclobutanes | baranlab.org |

Transition Metal-Catalyzed Ring-Closing Approaches

Transition metal-catalyzed reactions offer a diverse set of tools for the synthesis of cyclobutene rings through ring-closing metathesis or other cyclization strategies. rsc.orgacs.org These methods often start with acyclic precursors containing appropriately positioned double or triple bonds.

One notable approach is the ring expansion of cyclopropanes catalyzed by transition metals, which can selectively produce cyclobutenes. nih.gov Additionally, the ring-opening of bicyclo[1.1.0]butanes (BCBs) with the aid of transition metal catalysts can also lead to the formation of cyclobutene derivatives. researchgate.net Rhodium-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones has been reported as a straightforward method for synthesizing monosubstituted cyclobutenes. organic-chemistry.org

Specialized Synthetic Routes for Functionalized Cyclobutene Carboxylates

The synthesis of cyclobutene carboxylates with additional functional groups often requires specialized routes. These methods are crucial for creating a diverse range of cyclobutene derivatives for various applications.

A recently developed strategy involves a copper-catalyzed radical cascade reaction of simple cyclobutanes. rsc.orgrsc.org This method allows for the direct synthesis of highly functionalized cyclobutenes by introducing multiple functional groups in a single transformation. rsc.orgrsc.org Another approach involves the synthesis of functionalized cyclobutene analogs for applications such as bioorthogonal tetrazine ligation, starting from commercially available materials like 1,3-cyclobutanediol. mdpi.com

Furthermore, the deconstructive "cut-and-sew" strategy, which involves the transition metal-catalyzed carbon-carbon bond activation of readily available cyclic ketones like cyclobutanones, has emerged as a powerful tool for creating diverse and complex ring systems, including functionalized cyclobutenes. acs.org

Intramolecular Wittig Reactions for Trifluoromethyl-Substituted Cyclobutenes

A significant advancement in the synthesis of specialized cyclobutene derivatives is the use of phosphine-catalyzed reactions to introduce trifluoromethyl (CF3) groups, which are of considerable interest in medicinal chemistry. An enantioselective and highly efficient method involves a phosphine-catalyzed process that proceeds through a chemoselective in situ phosphine (B1218219) oxide reduction. nih.gov This reaction begins with 4,4,4-trifluorobutane-1,3-dione and dialkyl acetylenedicarboxylate (B1228247) substrates. nih.gov The process is understood as a Michael addition followed by an intramolecular Wittig olefination. nih.gov This catalytic cycle, which involves the regeneration of the phosphine catalyst from its oxide, allows for the creation of highly functionalized and fluorinated cyclobutenes. nih.gov The methodology has proven versatile, enabling the synthesis of CF3-spirocyclobutene derivatives as well, with reported yields and enantioselectivities reaching up to 95% ee across numerous examples. nih.gov

The Wittig reaction itself is a cornerstone of organic synthesis, converting ketones and aldehydes into alkenes through the use of a phosphorus ylide. umass.edu The formation of the ylide typically involves the reaction of triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base. youtube.com In the context of an intramolecular reaction, the ylide and the carbonyl group are present within the same molecule, leading to the formation of a cyclic alkene upon reaction. rsc.org The efficiency of the initial SN2 reaction to form the phosphonium (B103445) salt is a critical factor, favoring less sterically hindered alkyl halides. youtube.com

Lewis Acid Catalyzed Reactions involving Alkynes and Alkenes

Lewis acid catalysis is a powerful tool for the synthesis of cyclobutene and cyclobutane rings via [2+2] cycloaddition reactions. These reactions typically involve the combination of two unsaturated components, such as an alkene and an alkyne, or a ketene (B1206846) and an alkene. The Lewis acid promoter enhances the reactivity and can control the stereoselectivity of the cycloaddition. orgsyn.orgacs.org

One of the simplest and most direct routes to cyclobutenes is the enantioselective [2+2] cycloaddition between an alkyne and an alkene. nih.gov While historically challenging, modern methods have enabled the use of earth-abundant metal catalysts, such as cobalt, in combination with readily synthesized ligands to achieve high enantioselectivity (86–97% ee) for a wide variety of cyclobutenes. nih.gov These catalytic systems are effective for a broad range of substrates, including those with diverse functional groups. nih.gov

In a related approach, the [2+2] cycloaddition of ketenes with alkenes, promoted by a Lewis acid like ethylaluminum dichloride (EtAlCl2), provides an efficient route to cyclobutanones, which can be precursors to cyclobutene derivatives. orgsyn.orgresearchgate.net Compared to thermal reactions, Lewis acid-promoted cycloadditions offer significant advantages, including higher yields, especially for unactivated alkenes, and improved diastereoselectivity. orgsyn.orgnih.gov For instance, a Lewis acid can invert the diastereoselectivity observed in thermal cycloadditions. orgsyn.org The development of catalytic enantioselective versions of these reactions, using chiral Lewis acids, has further expanded the utility of this methodology in synthesizing complex molecules. researchgate.netnih.gov

One-Pot Cyclobutenylation/Deprotection Cascade for Indole (B1671886) Derivatives

A highly efficient and atom-economical strategy for synthesizing 2-(cyclobut-1-en-1-yl)-1H-indoles involves a one-pot cyclobutenylation/deprotection cascade. This method provides direct access to valuable indole derivatives, which are significant structural motifs in many biologically active compounds. bohrium.com The reaction typically starts from N-Boc protected indoles, which are treated with n-butyllithium followed by the addition of cyclobutanone (B123998). This sequence initiates a cascade that results in the formation of the cyclobutenyl indole and the removal of the Boc protecting group in a single pot. bohrium.com

This transition-metal-free approach is notable for its mild reaction conditions. Mechanistic studies, supported by density functional theory (DFT) calculations, suggest that the process involves a transfer of the Boc-group from the indole nitrogen to an intermediate alkoxide. bohrium.com The versatility of this method is demonstrated by its tolerance for various substituents on the indole ring, including halogens and alkoxy groups. bohrium.com

Optimization of Synthetic Yields and Reaction Conditions

The efficiency of synthesizing this compound derivatives is highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst and its concentration, the solvent system, and the temperature and duration of the reaction.

Impact of Catalyst Selection and Loading

The selection of an appropriate catalyst and its loading level is critical for maximizing the yield and selectivity of cyclobutene synthesis. In Lewis acid-catalyzed [2+2] cycloadditions, various catalysts have been explored. For the cycloaddition of silyl (B83357) enol ethers with acrylate (B77674) and propiolate esters, triflimide (Tf2NH) has been identified as a highly efficient catalyst, with loadings as low as 1-2 mol% being effective. acs.org Other Brønsted acids like TfOH were found to be ineffective, highlighting the specific role of the catalyst's structure. acs.org

In the one-pot synthesis of indolyl cyclobutanones from 2-hydroxycyclobutanone and indole, a screen of various acid catalysts revealed that solid-supported resins can be highly effective. thieme-connect.com While TsOH provided the product, the yield was significantly improved with the use of Amberlyst resins. Specifically, Amberlyst-15 at a 10 mol% loading gave a near-quantitative yield of the desired product. thieme-connect.com This demonstrates the advantage of heterogeneous catalysts, which can also be recyclable. bohrium.com The choice between a homogeneous Lewis acid like EtAlCl2, often used in stoichiometric amounts in ketene cycloadditions, and a more efficient catalytic system depends on the specific substrates and desired outcome. orgsyn.orgnih.gov

Table 1: Effect of Catalyst on the Synthesis of 2-(1H-Indol-3-yl)cyclobutanone

| Entry | Catalyst (mol%) | Yield (%) |

|---|---|---|

| 1 | TsOH (10) | 18 |

| 2 | NR-50 (10) | 82 |

| 3 | AR-15 (10) | 96 |

| 4 | AR-35 (10) | 85 |

Data sourced from a study on the one-pot synthesis of indolyl cyclobutanones. thieme-connect.com

Influence of Solvent Systems and Reaction Mediums

The reaction medium plays a crucial role in the outcome of the synthesis of cyclobutene derivatives. Solvent choice can affect reaction rates, yields, and even the stereoselectivity of the products. For the Tf2NH-catalyzed [2+2] cycloaddition, reactions are typically performed in dichloromethane (B109758) (CH2Cl2). acs.org However, further optimization has shown that other solvents such as toluene (B28343), acetonitrile, dichloroethane, and ethyl acetate (B1210297) are also suitable. acs.org Notably, reactions with propiolates can even proceed under solvent-free conditions, offering a greener alternative. acs.org

In the synthesis of indolyl cyclobutanones, the reaction was initially tested under neat (solvent-free) conditions, which resulted in a low yield. thieme-connect.com The introduction of toluene as a solvent significantly improved the yield. thieme-connect.com The polarity and coordinating ability of the solvent are important considerations; for instance, in some Lewis acid-catalyzed reactions, non-coordinating solvents are preferred to avoid deactivation of the catalyst. youtube.com The presence of additives, such as molecular sieves to remove water, can also be beneficial in certain cases, although in the optimized indolyl cyclobutanone synthesis, they were found to be unnecessary. thieme-connect.com

Table 2: Effect of Solvent on the Synthesis of 2-(1H-Indol-3-yl)cyclobutanone

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Neat | 25 | 18 |

| 2 | Toluene | 40 | 48 |

| 3 | Toluene | 50 | 58 |

| 4 | Toluene | 60 | 58 |

Data sourced from an optimization study. thieme-connect.com

Temperature and Reaction Time Parameter Screening

Temperature and reaction time are fundamental parameters that must be carefully controlled to achieve optimal results. In many cycloaddition reactions, low temperatures are employed to enhance selectivity. For example, the Tf2NH-catalyzed cycloaddition of silyl enol ethers with acrylates is typically conducted at -78 °C. acs.org However, it was discovered that in ethyl acetate, these reactions could be run at ambient temperature, which is more convenient for larger-scale synthesis. acs.org

For the synthesis of indolyl cyclobutanones, a temperature screening revealed that increasing the temperature from 40 °C to 50 °C in toluene improved the yield from 48% to 58%. thieme-connect.com However, a further increase to 60 °C offered no additional benefit, indicating that 50 °C is the optimal temperature for this specific transformation. thieme-connect.com The reaction time is also optimized to ensure complete conversion without the formation of byproducts from decomposition or side reactions. In the aforementioned reaction, a 24-hour period was initially used, but with an optimized catalyst and conditions, the reaction time could likely be reduced. thieme-connect.com

Table 3: Optimization of Reaction Conditions for Indolyl Cyclobutanone Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TsOH (10 mol%) | Neat | 25 | 24 | 18 |

| 2 | TsOH (10 mol%) | Toluene | 40 | 24 | 48 |

| 3 | TsOH (10 mol%) | Toluene | 50 | 24 | 58 |

| 4 | AR-15 (10 mol%) | Toluene | 50 | - | 96 |

Data compiled from an optimization study. thieme-connect.com

Strategies for Post-Reaction Quenching and Product Isolation

A common and effective method for the synthesis of this compound involves a two-stage process. This procedure starts with the dehydrobromination of ethyl 1-bromocyclobutane-1-carboxylate, followed by transesterification to yield the final methyl ester. The workup and purification for this sequence are crucial for achieving a high yield of the desired product.

In a representative synthesis, the reaction mixture, after the introduction of all reagents, is subjected to a carefully designed workup procedure. This typically begins with the quenching of the reaction to stop any further chemical transformations. The crude product is then extracted from the aqueous phase using a suitable organic solvent. Subsequent washing steps are employed to remove any remaining impurities, followed by drying of the organic phase and final purification.

A detailed breakdown of a typical quenching and isolation protocol is presented below:

Quenching: The reaction is terminated by pouring the mixture into a separatory funnel containing a mixture of an organic solvent, such as ether, and an acidic aqueous solution, like 1N hydrochloric acid (HCl). This step serves to neutralize any basic reagents and facilitate the separation of the organic and aqueous layers.

Extraction and Washing: The organic layer, containing the desired product, is separated. The aqueous layer is often extracted one or more times with an organic solvent to ensure complete recovery of the product. The combined organic extracts are then subjected to a series of washing steps to remove specific impurities. A wash with a dilute sodium sulfite (B76179) solution can be used to remove any residual oxidizing agents. This is typically followed by one or more washes with water to remove water-soluble impurities and salts. A final wash with brine (a saturated aqueous solution of sodium chloride) helps to break up any emulsions and aids in the drying process.

Drying and Solvent Removal: The washed organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove any dissolved water. The drying agent is then removed by filtration. The solvent is subsequently removed from the filtrate, typically by distillation at atmospheric pressure or under reduced pressure using a rotary evaporator.

Final Purification: The resulting crude residue is then purified to obtain the final this compound. The choice of purification method depends on the purity of the crude product and the physical properties of the target compound. Distillation under reduced pressure is a common method for purifying liquid products with relatively high boiling points.

The following tables provide an overview of the typical reagents and steps involved in the quenching and isolation of this compound and a summary of the findings from a representative synthetic procedure.

| Step | Reagent/Solvent | Purpose |

| Quenching | Ether / 1N Hydrochloric Acid | Neutralizes the reaction and separates aqueous and organic phases. |

| Extraction | Ethyl Acetate | To extract the product from the aqueous layer. |

| Washing | Dilute Sodium Sulfite Solution | To remove residual oxidizing agents. |

| Water | To remove water-soluble impurities and salts. | |

| Brine | To break emulsions and aid in drying. | |

| Drying | Sodium Sulfate | To remove dissolved water from the organic phase. |

| Solvent Removal | Distillation / Rotary Evaporation | To isolate the crude product. |

| Purification | Distillation under Reduced Pressure | To obtain the pure final product. |

| Reaction Stage | Starting Material | Reagents | Product | Yield |

| Stage 1 | Ethyl 1-bromocyclobutane-1-carboxylate | Potassium Hydroxide, Toluene | Intermediate | - |

| Stage 2 | Intermediate from Stage 1 | Methyl Iodide, Hexamethylphosphoric triamide, Water | This compound | 85% |

Mechanistic Investigations and Transformational Chemistry of Methyl Cyclobut 1 Ene 1 Carboxylate

Reactivity of the Cyclobutene (B1205218) Ring System

The significant ring strain inherent in the four-membered cyclobutene core is a primary driver of its reactivity. This strain energy can be released through reactions that lead to the opening of the ring, or harnessed in cycloaddition processes to construct more complex molecular architectures.

Ring-Opening Reactions under Mechanical Stress and Other Inducing Conditions

The four-membered ring of cyclobutene derivatives is susceptible to cleavage under various conditions, a characteristic that has been extensively studied. researchgate.netresearchgate.net These reactions are synthetically valuable for creating linear, functionalized diene systems or for constructing larger ring structures. researchgate.net

Electrocyclic Ring-Opening: The most prominent ring-opening pathway for cyclobutenes is a 4π electrocyclic reaction, typically induced by thermal or photochemical energy. researchgate.net Governed by the Woodward-Hoffmann rules, the thermal ring-opening of a cyclobutene proceeds in a conrotatory fashion to yield a 1,3-butadiene (B125203) derivative. For methyl cyclobut-1-ene-1-carboxylate, this would result in the formation of a substituted butadiene. The activation energy for these processes is influenced by the substituents on the ring; captodative substitution patterns, in particular, can lower the activation free energy significantly compared to the unsubstituted parent cyclobutene. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP): this compound is also noted as a useful research chemical in the synthesis of copolymers through alternating Ring-Opening Metathesis Polymerization (ROMP). chemicalbook.com In this process, a metal catalyst (e.g., Grubbs' catalyst) facilitates the opening of the strained ring to produce a living polymer chain.

| Inducing Condition | Reaction Type | Product Type |

| Thermal (Heat) | Electrocyclic Ring-Opening | Substituted 1,3-butadiene |

| Photochemical (Light) | Electrocyclic Ring-Opening | Substituted 1,3-butadiene |

| Metal Catalysis | Ring-Opening Metathesis | Polymer |

Diels-Alder Cycloadditions and Related [4+2] Processes

The carbon-carbon double bond of the cyclobutene ring, activated by the adjacent electron-withdrawing carboxylate group, makes this compound an effective dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. rsc.org These reactions are powerful tools for the stereocontrolled synthesis of bicyclic systems.

When reacting with a diene, such as cyclopentadiene, cyclobutenes with electron-withdrawing groups readily form [4+2] adducts. rsc.org The stereochemical outcome of these reactions (i.e., the ratio of endo to exo products) is a subject of detailed study. While many cyclobutene-1,2-diesters or dinitriles yield predominantly the exo adduct with cyclopentadiene, the analogous cyclobut-1-ene-1,2-dicarboxylic acid shows a strong preference for the endo product. This reversal is attributed to the influence of intramolecular hydrogen bonding on the non-bonded interactions within the cycloaddition transition state. rsc.org This highlights the subtle electronic and steric factors that govern the reactivity and selectivity in these processes.

| Reactants | Reaction Type | Product |

| This compound + Cyclopentadiene | Diels-Alder [4+2] Cycloaddition | Bicyclo[2.2.1]heptene derivative |

| This compound + 2,3-Dimethylbutadiene | Diels-Alder [4+2] Cycloaddition | Cyclohexene (B86901) derivative |

Reactions of the Ester Functional Group

The ester group of this compound undergoes a variety of characteristic transformations common to carboxylic acid derivatives, including hydrolysis, reduction, and nucleophilic substitution. jackwestin.com

Oxidation Pathways Leading to Cyclobutene Carboxylic Acids

The conversion of the methyl ester to the corresponding carboxylic acid is achieved through hydrolysis, typically under basic conditions (saponification). This is not an oxidation of the ester but rather a nucleophilic acyl substitution. The reaction involves the attack of a hydroxide (B78521) ion (e.g., from potassium hydroxide or sodium hydroxide) on the electrophilic carbonyl carbon of the ester. jackwestin.comchemicalbook.com This forms a tetrahedral intermediate which then collapses, expelling a methoxide (B1231860) ion. A subsequent acid-base reaction between the resulting carboxylic acid and the methoxide ion, followed by acidification of the carboxylate salt with a strong acid (e.g., HCl) during workup, yields the final product, cyclobut-1-ene-1-carboxylic acid. libretexts.org

| Reactant | Reagents | Product |

| This compound | 1. NaOH or KOH (aq) 2. H₃O⁺ | Cyclobut-1-ene-1-carboxylic acid |

Reduction Processes to Cyclobutene Methanols

The ester functionality can be reduced to a primary alcohol using powerful reducing agents. jackwestin.com Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) from the LiAlH₄ on the ester carbonyl carbon. This process occurs twice, first leading to an intermediate aldehyde which is then further reduced to the primary alcohol. The final product of the reduction of this compound is (cyclobut-1-en-1-yl)methanol.

| Reactant | Reagents | Product |

| This compound | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O or H₃O⁺ (workup) | (Cyclobut-1-en-1-yl)methanol |

Nucleophilic Substitution Reactions at the Ester Carbonyl

The ester group is susceptible to nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH₃) is replaced by another nucleophile. jackwestin.comlibretexts.org This class of reactions allows for the conversion of the ester into other carboxylic acid derivatives.

Transesterification: In the presence of an acid or base catalyst, reaction with an alcohol (R'-OH) can replace the methyl group of the ester with a different alkyl group (R'), forming a new ester. This equilibrium-driven process, a variant of the Fischer esterification, can be pushed toward the desired product by using a large excess of the new alcohol. libretexts.org

Aminolysis: The reaction of the ester with ammonia, a primary amine (R'NH₂), or a secondary amine (R'₂NH) yields the corresponding amide. This reaction is typically slower than base-catalyzed hydrolysis and may require heating.

| Reaction Type | Nucleophile | Product Class |

| Transesterification | Alcohol (R'-OH) | New Ester |

| Aminolysis | Ammonia (NH₃) or Amine (R'NH₂) | Amide |

Enzyme-Catalyzed Biotransformations

The ester functionality and cyclic nature of this compound make it a substrate for enzymatic studies, particularly those involving hydrolytic enzymes.

Investigation of Ester Hydrolysis Mechanisms by Various Enzymes

The hydrolysis of the ester bond in this compound is a reaction catalyzed by hydrolases, a broad class of enzymes. Specifically, esterases are responsible for cleaving ester bonds to yield a carboxylic acid and an alcohol. The general mechanism for ester hydrolysis by a serine hydrolase, a common type of esterase, involves a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartate) in the enzyme's active site. nih.gov

The process can be summarized in the following key steps:

Acylation: The serine residue's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester in the substrate. This is facilitated by the histidine residue, which acts as a general base, deprotonating the serine. This forms a tetrahedral intermediate.

Formation of Acyl-Enzyme Intermediate: The intermediate collapses, releasing the alcohol (methanol, in this case) and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and is activated by the histidine residue. The water molecule then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.

Release of Product: This leads to the formation of another tetrahedral intermediate, which then breaks down to release the carboxylic acid product (cyclobut-1-ene-1-carboxylic acid) and regenerate the free enzyme. nih.gov

Enzymes that could potentially catalyze the hydrolysis of this specific ester include those from the α/β-hydrolase superfamily. nih.gov The efficiency of hydrolysis can be influenced by the steric hindrance presented by the cyclobutene ring, which may affect the substrate's ability to fit into the active site of different enzymes.

Utility as a Substrate in Enzyme Kinetic Studies

This compound can serve as a valuable substrate for determining the kinetic parameters of esterases. Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. jackwestin.com By measuring the initial rate of hydrolysis at various concentrations of the substrate, one can determine the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). youtube.com

V_max : Represents the maximum rate of the reaction when the enzyme is saturated with the substrate. jackwestin.com

K_m (Michaelis Constant) : Is the substrate concentration at which the reaction rate is half of V_max. It is often used as an inverse measure of the substrate's binding affinity for the enzyme; a lower K_m generally indicates a higher affinity. youtube.com

A typical experiment would involve incubating the enzyme with varying concentrations of this compound and measuring the rate of product formation (cyclobut-1-ene-1-carboxylic acid) or methanol (B129727) release over time.

Table 1: Illustrative Michaelis-Menten Data for a Hypothetical Esterase

| Substrate Concentration [S] (mM) | Initial Reaction Velocity (V₀) (µM/min) |

| 0.5 | 25 |

| 1.0 | 45 |

| 2.0 | 68 |

| 5.0 | 95 |

| 10.0 | 110 |

| 20.0 | 118 |

| 50.0 | 120 |

This table presents hypothetical data to illustrate the relationship between substrate concentration and reaction velocity in an enzyme kinetic study. From such data, V_max can be estimated at ~120 µM/min and K_m can be calculated.

These kinetic parameters are crucial for characterizing an enzyme's efficiency and specificity for a particular substrate. teachmephysiology.com

Isomerization and Rearrangement Pathways

The strained four-membered ring of this compound makes it susceptible to various rearrangement reactions, particularly those driven by heat, light, or catalysts.

Electrocyclic Ring-Opening Rearrangements to Dienoic Acids

Electrocyclic reactions are intramolecular pericyclic reactions that involve the concerted reorganization of electrons to form or break a ring. msu.edu The cyclobutene ring system can undergo a thermally or photochemically induced electrocyclic ring-opening to form a conjugated diene. masterorganicchemistry.com This process involves the cleavage of the sigma (σ) bond opposite the pi (π) bond in the ring, resulting in the formation of a new π bond.

The stereochemical outcome of the reaction is dictated by the Woodward-Hoffmann rules, which are based on the symmetry of the highest occupied molecular orbital (HOMO). masterorganicchemistry.com

Thermal Conditions : Under heating, the 4π-electron system of cyclobutene undergoes a conrotatory ring-opening. In this process, the groups at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). imperial.ac.ukpressbooks.pub

Photochemical Conditions : Under irradiation with UV light, the reaction proceeds via an excited state, and the ring-opening is disrotatory . Here, the groups rotate in opposite directions (one clockwise, one counter-clockwise). masterorganicchemistry.comlibretexts.org

For this compound, this ring-opening would lead to the formation of a substituted butadiene derivative, specifically a methyl 2-methylidenebuta-3-enoate.

Table 2: Predicted Products of Electrocyclic Ring-Opening

| Condition | Type of Rotation | Product |

| Thermal (Δ) | Conrotatory | Methyl (3E)-2-methylidenebuta-3-enoate |

| Photochemical (hν) | Disrotatory | Methyl (3Z)-2-methylidenebuta-3-enoate |

Base-Catalyzed Rearrangements of Related Cyclic Diones

While not a dione (B5365651) itself, the reactivity of this compound can be analogized to related strained cyclic carbonyl compounds. Studies on the base-catalyzed reactions of cyclobutane-1,2-dione show that it undergoes a benzilic acid-type rearrangement. beilstein-journals.org This reaction involves the nucleophilic attack of a hydroxide ion on one carbonyl group, followed by the rearrangement of the resulting tetrahedral intermediate.

For cyclobutane-1,2-dione, this pathway leads to ring contraction, forming 1-hydroxycyclopropanecarboxylate. beilstein-journals.org This rearrangement is highly favored both thermodynamically and kinetically over other potential ring-opening pathways. Computational studies have shown the Gibbs free energy of activation for this ring-contraction pathway to be significantly lower than for pathways leading to α-oxobutanoate or γ-oxobutanoate. beilstein-journals.org

Table 3: Calculated Activation Energies for Rearrangement of Cyclobutane-1,2-dione Adduct

| Reaction Pathway | Product Type | Relative Gibbs Free Energy of Activation (ΔG≠) |

| Path A | Ring Contraction (Benzilic Acid Type) | 16.5 kcal mol⁻¹ |

| Path B | Ring Opening (C-C bond cleavage) | 22.2 kcal mol⁻¹ |

| Path C | Ring Opening (C-CO bond cleavage) | 44.4 kcal mol⁻¹ |

Data adapted from a computational study on cyclobutane-1,2-dione, illustrating the favorability of the ring-contraction pathway. beilstein-journals.org

Although this compound lacks the second carbonyl group, this demonstrates the inherent tendency of strained four-membered rings with carbonyl functionality to undergo ring contraction rearrangements under basic conditions as a means to relieve ring strain.

Polymerization Chemistry and Advanced Materials Applications

Ring-Opening Metathesis Polymerization (ROMP) of Cyclobutene-1-carboxylate Esters

Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful tool for the polymerization of cyclic olefins. In the case of cyclobutene-1-carboxylate esters like methyl cyclobut-1-ene-1-carboxylate, this method offers unique opportunities for creating well-defined polymers.

Alternating Ring-Opening Metathesis Polymerization (AROMP) for Precisely Sequenced Copolymers

An interesting characteristic of cyclobutene-1-carboxylate esters is their reluctance to undergo homopolymerization via ROMP. chemicalbook.com Instead, they readily participate in Alternating Ring-Opening Metathesis Polymerization (AROMP) with other cyclic olefins, such as cyclohexene (B86901). chemicalbook.commit.edu This alternating behavior allows for the synthesis of copolymers with a precisely controlled sequence of monomer units. chemicalbook.com The resulting alternating structure provides a regular spacing of functional groups along the polymer backbone, which is difficult to achieve through traditional copolymerization methods. chemicalbook.com This precise placement of the cyclobutene-derived functionality opens up possibilities for creating materials with specialized properties. For instance, by choosing an appropriate comonomer, the hydrophobicity of the resulting copolymer can be systematically varied while maintaining a constant spacing of the ester group. chemicalbook.com

Ruthenium-Catalyzed Ring Opening and Cross-Metathesis

The AROMP of this compound is typically initiated by ruthenium-based catalysts, often referred to as Grubbs catalysts. chemicalbook.commit.edu The polymerization mechanism involves the ring-opening of the cyclobutene (B1205218) monomer by the ruthenium catalyst to form a disubstituted alkylidene intermediate. mit.edu This intermediate is notably unreactive towards another molecule of the cyclobutene ester. mit.edu However, it readily reacts with a more reactive olefin, such as cyclohexene. mit.edu This selective reactivity is the basis for the alternating nature of the polymerization. The process is a form of ring-opening cross-metathesis, where the cyclobutene ring is opened and then "stitched" together with the cyclohexene comonomer in a regular, alternating fashion.

Addition Polymerization Strategies

While ROMP is a prominent method for polymerizing this compound, addition polymerization techniques, in principle, offer alternative routes to incorporating this monomer into polymer chains.

Radical Copolymerization with Alkyl (Meth)acrylates

Anionic Addition Polymerization of Methyl Cyclobutene-1-carboxylate

Anionic polymerization is a suitable method for monomers with electron-withdrawing groups that can stabilize a propagating carbanion. youtube.comlibretexts.orgyoutube.com Alkenes with such substituents are susceptible to nucleophilic attack, which can initiate polymerization. libretexts.orgyoutube.com The ester group in this compound is an electron-withdrawing group, suggesting that anionic polymerization could be a feasible strategy. The general mechanism would involve the initiation by a nucleophile, followed by the propagation of the anionic chain end by adding to subsequent monomer molecules. youtube.comyoutube.comyoutube.com However, specific studies detailing the successful anionic homopolymerization of this compound, including the initiators used and the characteristics of the resulting polymer, are not extensively covered in the available scientific literature.

Incorporation into Polymer Architectures for Tailored Properties

The ability to incorporate this compound into polymer chains, particularly through AROMP, provides a powerful platform for designing advanced materials with tailored properties. The precise alternation of the cyclobutene-derived unit and a comonomer allows for the fine-tuning of the polymer's physical and chemical characteristics.

For example, in the context of developing new functional materials, the alternating copolymers of this compound and cyclohexene have been explored for applications where controlled functional group spacing is critical. chemicalbook.com By modifying the cyclohexene comonomer, properties such as hydrophobicity can be systematically adjusted, while the regular spacing of the ester functionality from the cyclobutene unit is maintained. chemicalbook.com This level of control is crucial for applications in areas like drug delivery, nanotechnology, and the development of stimuli-responsive materials.

| Polymerization Method | Comonomer | Catalyst/Initiator | Key Feature | Resulting Polymer Architecture |

| Alternating Ring-Opening Metathesis Polymerization (AROMP) | Cyclohexene | Ruthenium-based (Grubbs) catalysts | Strict alternation of monomer units | Precisely sequenced copolymer |

| Radical Copolymerization | Alkyl (meth)acrylates | Not specified in detail in literature | Potential for random copolymers | Not well-documented |

| Anionic Addition Polymerization | None (homopolymerization) | Not specified in detail in literature | Potential for homopolymers | Not well-documented |

Influence of Cyclobutane-Containing Bicyclic Frameworks on Polymer Glass Transition Temperature (Tg)

The incorporation of rigid and bulky structural units into a polymer backbone is a well-established strategy for increasing its glass transition temperature (Tg). The Tg is a critical thermal property that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is directly related to the mobility of the polymer chains. By introducing sterically demanding bicyclic frameworks that contain cyclobutane (B1203170) rings, such as bicyclo[4.2.0]octane derivatives, the rotational freedom of the polymer backbone is significantly hindered. This restriction in chain mobility leads to a higher thermal energy requirement to induce the large-scale molecular motion characteristic of the glass transition, resulting in an elevated Tg.

The effect of such bicyclic structures on Tg is exemplified by polymers derived from benzocyclobutene (BCB), a bicyclic compound featuring a benzene (B151609) ring fused to a cyclobutane ring. Crosslinked polymers based on BCB are noted for their high glass transition temperatures. mdpi.com This is attributed to the rigid network structure formed upon the thermal opening of the cyclobutene ring, which severely restricts segmental motion. Similarly, the introduction of other bulky, cyclic structures like adamantyl moieties into polymer chains has been shown to significantly increase Tg. mdpi.com For instance, polyimides synthesized from bicyclo[4.2.0]octane derivatives also exhibit notable glass transition temperatures, underscoring the general principle that the incorporation of these constrained ring systems enhances the thermal properties of the resulting polymers. google.com

While specific Tg data for the homopolymer of this compound is not extensively reported, the structural principles suggest that its inclusion in a polymer, particularly within a bicyclic framework, would contribute to an increased glass transition temperature compared to more flexible, linear analogues.

Design of Mechanochemically Responsive Polymers

The unique strain energy and reactivity of the cyclobutane ring make it an excellent candidate for the design of mechanochemically responsive polymers, also known as mechanophores. These are specialized polymers that contain molecular units capable of undergoing a controlled chemical transformation in response to an external mechanical force. nih.gov The incorporation of cyclobutane-containing bicyclic frameworks, such as bicyclo[4.2.0]octane, into a polymer backbone allows for the creation of materials that can respond to stress in a productive manner, rather than simply fracturing. mdpi.comnih.gov

The fundamental principle behind the mechanochemical response of these polymers is the [2+2] cycloreversion of the cyclobutane ring. nih.gov When a polymer chain containing a bicyclo[4.2.0]octane unit is subjected to mechanical stress, for instance, through the application of pulsed ultrasound in solution, the elongational forces are concentrated on the mechanophore. mdpi.comnih.gov This applied force lowers the activation energy barrier for the retro [2+2] cycloaddition reaction, causing the cyclobutane ring to open and form two new alkene functionalities. sigmaaldrich.com In the case of polymers derived from monomers like this compound, this ring-opening would result in the formation of α,β-unsaturated esters along the polymer backbone. mdpi.com

This mechanochemical activation is not a degradative process but rather a constructive one, as the newly formed reactive alkenes can participate in subsequent chemical reactions. For example, these α,β-unsaturated esters can readily undergo thiol-ene conjugate addition reactions. mdpi.comnih.gov This allows for the in-situ functionalization of the polymer or the formation of cross-linked polymer networks upon the introduction of multifunctional thiols. mdpi.com This capability opens up possibilities for creating self-healing materials or materials that signal damage through a chemical change.

Research has shown that high molecular weight polyesters containing up to 700 bicyclo[4.2.0]octane mechanophores per chain can be synthesized. mdpi.comnih.gov Upon sonication, these polymers unravel by approximately 7 Å per monomer unit as the cyclobutane rings open. mdpi.comnih.gov Mechanistic studies, supported by 1H NMR analysis of the reaction products, indicate that this mechanochemical ring-opening is not a concerted process but proceeds through a 1,4-diradical intermediate. nih.gov This detailed understanding of the reaction pathway is crucial for the rational design of new and more efficient mechanochemically responsive materials based on cyclobutane derivatives.

Synthesis of Graft Copolymers via Combined ROMP and Ring-Opening Polymerization (ROP)

The synthesis of graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical nature, allows for the combination of distinct polymer properties into a single material. A powerful and versatile method for creating graft copolymers involves the combination of Ring-Opening Metathesis Polymerization (ROMP) and Ring-Opening Polymerization (ROP). In this approach, ROMP is often used to create the polymer backbone, which is then functionalized with initiating sites for the ROP of a second monomer to grow the grafts.

Cyclobutene derivatives, including this compound, are particularly interesting monomers for this strategy. The strained double bond of the cyclobutene ring makes it highly reactive towards ROMP catalysts, such as ruthenium-based Grubbs catalysts. This allows for the controlled polymerization of these monomers to form a poly(1,4-butadiene)-like backbone.

Specifically, research has shown that while cyclobutene-1-carboxylate esters are stable to homopolymerization via ROMP, they can undergo alternating ROMP (AROMP) in the presence of other monomers like cyclohexene. This results in copolymers with a precisely controlled, alternating sequence of the two monomers. google.com This level of sequence control is highly desirable for tailoring the properties of the resulting polymer. This compound is recognized as a useful research chemical for synthesizing such copolymers via alternating ROMP.

The "grafting-from" approach is a common strategy where the polymer backbone is first synthesized via ROMP from a cyclobutene monomer that also contains a functional group capable of initiating ROP. For instance, a cyclobutene monomer bearing a hydroxyl group can be polymerized via ROMP. The resulting polymer backbone will have pendant hydroxyl groups at regular intervals. These hydroxyl groups can then act as initiators for the ROP of a cyclic ester monomer, such as ε-caprolactone, in the presence of an appropriate catalyst. This process grows poly(ε-caprolactone) chains from the poly(1,4-butadiene) backbone, yielding a well-defined graft copolymer. google.com

An alternative, though less common for this specific monomer, is the "grafting-through" method, where a macromonomer with a ROMP-active group (like a cyclobutene) at one end is first synthesized and then copolymerized with other monomers.

The combination of ROMP of cyclobutene derivatives and ROP provides a robust platform for the synthesis of a wide array of graft copolymers with tunable architectures and properties. The ability to precisely control the backbone structure through ROMP and the graft chains through ROP makes this a highly attractive methodology for the development of advanced polymeric materials.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural confirmation of methyl cyclobut-1-ene-1-carboxylate, providing insights into its electronic environment and connectivity.

The ¹H and ¹³C NMR spectra of this compound are instrumental in confirming the presence of the strained cyclobutene (B1205218) ring and the ester functionality. In the ¹H NMR spectrum, the protons on the cyclobutene ring typically appear in distinct regions. The allylic protons are expected to resonate at a different chemical shift compared to the other methylene (B1212753) protons of the ring, a result of the deshielding effect of the adjacent double bond. The methyl protons of the ester group characteristically present as a singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=CH | ~6.5 - 7.0 | ~130 - 140 |

| C=C-COOCH₃ | - | ~135 - 145 |

| CH₂ (allylic) | ~2.4 - 2.8 | ~30 - 40 |

| CH₂ | ~2.2 - 2.6 | ~25 - 35 |

| C=O | - | ~165 - 175 |

| OCH₃ | ~3.7 | ~50 - 55 |

Note: These are predicted values based on typical ranges for similar functional groups and structures.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously establishing the connectivity within the this compound molecule. A COSY spectrum would reveal correlations between the protons on adjacent carbons in the cyclobutene ring, confirming their coupling network. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C resonances. For complex molecules, HMBC (Heteronuclear Multiple Bond Correlation) experiments can further elucidate long-range couplings, for instance, between the methyl protons and the carbonyl carbon, confirming the ester linkage. While specific 2D NMR studies on this compound are not widely published, the application of these techniques is a standard and powerful method for the structural elucidation of novel organic compounds. beilstein-journals.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is expected to show strong, characteristic absorption bands corresponding to the vibrations of the ester and the carbon-carbon double bond.

The most prominent feature in the IR spectrum would be the C=O stretching vibration of the ester group, which typically appears in the range of 1700-1750 cm⁻¹. pressbooks.pub The presence of conjugation with the C=C double bond is expected to shift this absorption to a slightly lower wavenumber. Another key absorption is the C=C stretching vibration of the cyclobutene ring, which is generally found in the region of 1640-1680 cm⁻¹. pressbooks.pub The C-O stretching vibrations of the ester group will also be present, typically as two bands in the 1000-1300 cm⁻¹ region. libretexts.org Furthermore, the C-H stretching vibrations of the alkene and alkane portions of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. libretexts.org The IR spectrum of the related compound, methyl cyclopent-1-ene-1-carboxylate, displays a strong C=O stretch at approximately 1715 cm⁻¹ and a C=C stretch around 1640 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1700 - 1725 | Strong |

| Alkene (C=C) | Stretch | 1640 - 1660 | Medium |

| Ester (C-O) | Stretch | 1200 - 1300 | Strong |

| Alkene (=C-H) | Stretch | 3050 - 3150 | Medium |

| Alkane (C-H) | Stretch | 2850 - 2960 | Medium |

Note: These are expected ranges and can be influenced by the specific molecular environment.

X-ray Crystallography and Diffraction Analysis

While a specific crystal structure for this compound is not publicly documented, X-ray diffraction analysis of related cyclobutane (B1203170) derivatives reveals key structural features that can be extrapolated. researchgate.netnih.gov The four-membered ring in cyclobutane compounds is not planar and adopts a puckered conformation to alleviate some of the inherent angle strain. The internal bond angles are expected to be significantly deviated from the ideal sp³ and sp² hybridization angles. For the sp³-hybridized carbons in the ring, the C-C-C angles would be close to 90°, a considerable compression from the ideal 109.5°. The endocyclic C=C-C angle would also be constrained by the ring structure. The ester group's geometry, including the C-O-C and O=C-O bond angles, would likely adopt a conformation that minimizes steric hindrance with the cyclobutene ring.

Table 3: Expected Bond Parameters for this compound from X-ray Analysis

| Bond/Angle | Expected Value |

| C-C (ring, single bond) | ~1.55 Å |

| C=C (ring, double bond) | ~1.34 Å |

| C-C-C (in ring) | ~90° |

| C=C-C (in ring) | ~95° |

Note: These are generalized values for cyclobutene systems and can vary.

The non-planar nature of the cyclobutane ring can be quantitatively described using Cremer-Pople puckering coordinates. researchgate.net This method defines a set of parameters (q, φ) that describe the amplitude of puckering (q) and the phase of puckering (φ), which together define the conformation of the ring. For a four-membered ring, the puckering can be described by a single puckering amplitude (q₂) and a phase angle (φ₂). A planar ring would have a q₂ value of zero. The magnitude of q₂ provides a quantitative measure of the deviation from planarity. The analysis of these coordinates, derived from atomic positions determined by X-ray diffraction, allows for a precise and unambiguous description of the ring's conformation and any distortions present. This type of analysis is crucial for understanding the relationship between structure and reactivity in strained ring systems.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₆H₈O₂), the theoretical monoisotopic mass can be calculated with high precision. uni.lu By comparing this theoretical mass to the experimentally measured value, the molecular formula can be confidently confirmed.

The compound is typically ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to form adducts, most commonly with a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺). uni.lu The exact masses of these adducts are then measured.

Table 2: HRMS Data for this compound (C₆H₈O₂)

| Adduct Form | Theoretical m/z uni.lu | Description |

| [M]⁺ | 112.05188 | Molecular ion. |

| [M+H]⁺ | 113.05971 | Protonated molecule, commonly observed in positive ion ESI. |

| [M+Na]⁺ | 135.04165 | Sodium adduct, also common in ESI-MS. |

| [M+K]⁺ | 151.01559 | Potassium adduct. |

| [M+NH₄]⁺ | 130.08625 | Ammonium adduct. |

| m/z = mass-to-charge ratio |

An experimental HRMS result that deviates from the theoretical mass by less than 5 ppm is considered strong evidence for the proposed elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov These methods are routinely used to assess the purity of a sample and confirm the identity of the main component.

In a typical analysis, the sample is injected into the LC system, where it passes through a chromatographic column (e.g., a reversed-phase C18 column). researchgate.net The components of the sample are separated based on their affinity for the stationary phase and the mobile phase. As the separated components elute from the column, they are introduced into the mass spectrometer, which records the mass-to-charge ratio of the ions.

This process results in a chromatogram showing peaks corresponding to each separated component. The identity of the peak for this compound would be confirmed by its retention time and the mass spectrum associated with that peak, which should show the expected molecular ion or adducts. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. UPLC, which uses smaller particle sizes in the column, offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov

Table 3: Representative UPLC-MS Parameters for Analysis of this compound

| Parameter | Value / Description |

| Chromatography System | UPLC (Ultra-Performance Liquid Chromatography) |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid(Gradient elution, e.g., 5% to 95% B over 5 minutes) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1-5 µL |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QQQ) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | m/z 50-500 |

| Expected Result | A major peak at a specific retention time with a mass spectrum confirming the m/z of [M+H]⁺ (113.06) or [M+Na]⁺ (135.04). |

Theoretical and Computational Chemistry Studies

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the potential reaction pathways for "Methyl cyclobut-1-ene-1-carboxylate," such as its behavior in cycloadditions, ring-opening reactions, or hydrolysis.

To understand the kinetics of a chemical reaction, it is necessary to identify the transition state (TS), which is the highest energy point along the reaction pathway. molcas.org A transition state structure is a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. molcas.org

Computational methods can locate the geometry of a transition state and calculate its energy. Once a TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. scm.comnih.gov This analysis confirms that the located transition state indeed connects the desired reactants and products, providing a detailed picture of the geometric changes that occur during the reaction. molcas.org For example, IRC calculations were crucial in a study of base-catalyzed reactions of cyclobutane-1,2-dione to confirm that the identified transition states connected the reactant-ion complex to the tetrahedral intermediate. beilstein-journals.org

By calculating the vibrational frequencies of the reactants, transition state, and products, one can compute the zero-point vibrational energies and thermal corrections to obtain the free energy. iu.edu Plotting the free energy of all stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate provides a comprehensive view of the reaction's thermodynamic and kinetic landscape. researchgate.netnih.gov For enzymatic reactions, advanced techniques like QM/MM molecular dynamics simulations can be used to compute free energy profiles, highlighting the importance of conformational sampling. nih.gov For a molecule like "this compound," calculating the free energy profile for a potential reaction, such as its Diels-Alder cycloaddition, would allow for a direct comparison of the calculated activation barrier with experimental kinetic data.

Molecular Dynamics Simulations for Reaction Dynamics

Molecular dynamics (MD) simulations, particularly ab initio MD, provide a powerful tool for investigating the reaction dynamics of cyclobutene (B1205218) systems. These simulations model the atomic motions over time, offering a detailed view of the transition states and reaction pathways for processes like the electrocyclic ring-opening.

For the parent cyclobutene, ab initio steered molecular dynamics have been used to explore the mechanically induced ring-opening. nih.gov These studies apply external forces to the molecule to simulate the effects of mechanical stress, such as that experienced when embedded in a polymer chain. nih.govillinois.edu The simulations show that the reaction pathway can be manipulated by the applied force. While thermal ring-opening of cyclobutene proceeds via a conrotatory mechanism as predicted by the Woodward-Hoffmann rules, applying a pulling force to cis substituents can force the reaction through a "forbidden" disrotatory pathway. illinois.edunih.gov

These computational experiments are crucial for understanding reaction dynamics under different conditions. They analyze the force-modified potential energy surface (FMPES), showing how external forces alter the geometries and energy barriers of transition states. nih.gov By simulating the response of the cyclobutene ring to various forces, researchers can predict how substituents, like the methyl carboxylate group, would influence the reaction dynamics under mechanical stress. nih.govillinois.edu

Predictive Modeling of Reactivity and Stability

Computational Prediction of Electrocyclic Ring-Opening Products

The electrocyclic ring-opening of cyclobutenes is a classic pericyclic reaction governed by orbital symmetry rules. For a thermal reaction, the Woodward-Hoffmann rules predict a conrotatory motion, where the substituents at the breaking sigma bond rotate in the same direction. illinois.edunih.gov

Computational studies, often employing Density Functional Theory (DFT), are used to predict the products and stereochemistry of these reactions with high accuracy. For substituted cyclobutenes, the nature and position of the substituents determine the activation energy and the equilibrium position between the cyclic and open-chain isomers. nih.govresearchgate.net In the case of this compound, the key reaction is the ring-opening to form a substituted butadiene derivative.

A computational study on 2-substituted cyclobutenecarboxylic acids showed that the stability of the cyclobutene form versus its ring-opened dienoic acid isomer depends heavily on the substituent. nih.govresearchgate.net The calculations suggest that certain substituents can raise the kinetic barrier for the ring-opening, making the cyclobutene form stable and isolable. researchgate.net For this compound, the electron-withdrawing carboxylate group on the double bond influences the electronic structure of the transition state, affecting the torquoselectivity (the preference for which way the groups rotate).

| Condition | Predicted Mechanism | Product Stereochemistry |

|---|---|---|

| Thermal | Conrotatory | cis, trans-diene |

| Photochemical | Disrotatory | trans, trans-diene |

Theoretical Assessment of the Influence of Substituents on Cyclobutene Stability

Theoretical calculations are essential for quantifying the stability of substituted cyclobutenes. The stability is influenced by factors like ring strain, steric interactions, and electronic effects from the substituents. The presence of a methyl carboxylate group at the C-1 position introduces electronic effects due to conjugation with the double bond.

A computational study comparing the tautomers 1-methylcyclobutene and methylenecyclobutane (B73084) using DFT and CCSD methods found that 1-methylcyclobutene is the more stable isomer. researchgate.net This indicates that an exocyclic double bond is less stable than an endocyclic one in this system. For this compound, the ester group is attached to the double bond, and its stability is a balance between the inherent strain of the four-membered ring and the electronic stabilization offered by the conjugated system.

Computational studies on disubstituted cyclobutenes demonstrate that substituents significantly impact the relative Gibbs free energy. researchgate.net The stability of the cyclobutene ring relative to its ring-opened diene isomer is a key factor. DFT calculations on 2-substituted cyclobutenecarboxylic acids show that the free energy profile of the ring-opening reaction is highly dependent on the nature of the substituent. researchgate.net An electron-withdrawing group like a carboxylate can stabilize the cyclobutene structure by influencing the electronic distribution within the ring. researchgate.net

| Parameter | Value (kcal/mol) | More Stable Isomer |

|---|---|---|

| Relative Enthalpy (ΔHrel) | -3.47 | 1-Methylcyclobutene |

| Relative Gibbs Energy (ΔGrel) | -3.11 | 1-Methylcyclobutene |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental approach to understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Calculation of HOMO-LUMO Energy Levels

The energy levels of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com These energies are routinely calculated using DFT methods.

| Parameter | Definition | Chemical Implication |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate an electron (nucleophilicity). Higher energy means a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept an electron (electrophilicity). Lower energy means a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.com |

Mapping of Electron Delocalization within Conjugated Cyclobutene Systems

In this compound, the π-system of the double bond is in conjugation with the carbonyl group of the methyl ester. This conjugation allows for electron delocalization, which can be represented by drawing resonance structures. ucsb.edu This delocalization spreads the electron density over several atoms, leading to increased stability of the molecule. ucsb.edu

Retrosynthetic Analysis and Strategic Disconnections for Cyclobutene Carboxylates

Fundamental Principles of Retrosynthetic Analysis in Cyclic Systems

The application of retrosynthesis to cyclic molecules requires special consideration of ring strain, conformational factors, and the unique reactions that form ring structures. fiveable.me Unlike acyclic systems where the focus is on linear chain-building, the synthesis of cyclic compounds often revolves around key ring-forming or ring-opening reactions. fiveable.me The goal is to simplify the target molecule by identifying strategic bond disconnections that lead to more manageable precursors. wikipedia.orgicj-e.org

The complexity of a target molecule, such as Methyl cyclobut-1-ene-1-carboxylate, is assessed by its structural features, including functional groups, stereocenters, and the carbocyclic core. The four-membered ring of cyclobutene (B1205218) presents inherent ring strain, which is a key consideration. The presence of the carboxylate group and the double bond within the ring dictates the electronic nature and reactivity of the molecule, influencing which disconnections are most logical. nih.gov

Strategic disconnection points are bonds that, when broken in the retrosynthetic direction, lead to significant simplification of the molecular structure. bham.ac.uk In cyclic systems, disconnections that open the ring are often highly effective. For this compound, a primary disconnection strategy would be a [2+2] cycloaddition, as this directly forms the four-membered ring in the forward sense. This two-group disconnection simplifies the target into two simpler acyclic precursors.

Table 1: Key Disconnection Strategies

| Disconnection Type | Description | Resulting Precursors |

| [2+2] Cycloaddition | A pericyclic reaction that forms a four-membered ring from two two-atom components. | An alkyne and a ketene (B1206846) or ketene acetal (B89532). |

| Ring-Opening Metathesis | Reverse of a ring-closing metathesis reaction. | A diene with appropriate functional groups. |

| C-C Bond Disconnection | Breaking a carbon-carbon single bond within the ring. | A functionalized linear chain. |

Functional Group Interconversion (FGI) is the process of converting one functional group into another to facilitate a key disconnection or to prepare the molecule for a subsequent synthetic step. ub.edulkouniv.ac.inic.ac.uk FGI is a critical tool when a direct disconnection is not feasible based on known reactions. lkouniv.ac.in For instance, if a desired disconnection leads to an unstable synthon, an FGI can be used to alter the functionality to something more synthetically accessible. scitepress.org

In the context of this compound, the ester functionality might be retrosynthetically converted to a different group to enable a specific ring-forming reaction. For example, the ester could be reduced to an alcohol, which might be more suitable for certain C-C bond-forming strategies. Conversely, a carboxylic acid might be introduced in the forward synthesis and then esterified in a final step. youtube.com This strategic manipulation of functional groups is essential for designing a flexible and efficient synthesis. numberanalytics.com

Table 2: Examples of FGI in Cyclobutene Synthesis

| Initial Functional Group | Target Functional Group | Purpose in Retrosynthesis |

| Ester (-COOCH₃) | Carboxylic Acid (-COOH) | To utilize reactions specific to carboxylic acids or to simplify the starting material. youtube.com |

| Ester (-COOCH₃) | Alcohol (-CH₂OH) | To change the electronic nature of the substituent or enable different coupling reactions. fiveable.me |

| Ketone (=O) | Alkene (=CH₂) | To set up a metathesis reaction. |

| Halide (-Br, -I) | Organometallic (-MgBr, -Li) | To create a nucleophilic carbon for ring formation. |

Strategic Disconnections in the Cyclobutene Ring System

The strained nature of the cyclobutene ring makes it susceptible to ring-opening reactions, which can be exploited in retrosynthesis. nih.gov Strategic disconnections focus on cleaving the ring to generate acyclic or larger, less-strained cyclic precursors that are easier to synthesize.

Disconnections are categorized by the number of functional groups required to enable the corresponding forward reaction.

One-Group Disconnections: These involve the cleavage of a bond adjacent to a single functional group. For a cyclobutene, this is less common for ring-opening but could involve fragmentations initiated by a single activating group.

Two-Group Disconnections: These are more powerful and involve breaking bonds between two functional groups. icj-e.orgyoutube.com The most prominent two-group disconnection for cyclobutenes is the reverse of a [2+2] cycloaddition. lkouniv.ac.in This strategy disconnects the four-membered ring into two, two-carbon fragments. For this compound, this would involve disconnecting across the two double-bonded carbons and the opposing C-C single bond, leading back to an alkyne and a ketene derivative. Another powerful two-group disconnection is the reverse of the Diels-Alder reaction, which is particularly useful for synthesizing cyclohexene (B86901) derivatives and can be applied to fused cyclobutene systems. lkouniv.ac.in

The presence of a carbonyl group, such as the ester in this compound, significantly influences retrosynthetic strategies. bham.ac.uk Carbonyl groups activate adjacent positions for nucleophilic attack or deprotonation, making bonds next to them logical points for disconnection. youtube.com

For the target molecule, a disconnection of the C1-C2 double bond is a key strategy. The ester group makes the C2 position electrophilic in a conjugate sense. A disconnection of the C1-C4 or C2-C3 bond can be envisioned via the reverse of an aldol (B89426) or related condensation, although this is more typical for β-hydroxy carbonyl compounds. scitepress.org A more direct approach is to view the ester as an activating group for a cycloaddition. For example, the disconnection of a cyclobutane (B1203170) carboxylic acid derivative has been achieved via C-H activation strategies, highlighting the role of the carboxyl group in directing bond formation. researchgate.netacs.org

While this compound is a simple monocyclic system, the principles of its analysis extend to more complex fused and bridged structures. In these systems, disconnections at the points where rings are fused (branch-point disconnections) are often the most strategic, as they can dramatically simplify the molecular topology. bham.ac.ukscitepress.org

For a fused cyclobutene ring, such as a bicyclo[n.2.0]alkene system, a key retrosynthetic step is often a [2+2] cycloaddition between a cyclic alkene and an alkyne. acs.org For bridged systems, "cut-and-sew" strategies involving transition-metal-catalyzed C-C bond activation and rearrangement of larger rings have emerged as a powerful tool. nih.govacs.org These methods can deconstruct complex bridged scaffolds into simpler cyclic ketones. The common atom approach, where disconnections break bonds connecting atoms shared by multiple rings, is a guiding principle for simplifying polycyclic compounds. scitepress.org

Advanced Retrosynthetic Concepts and Problem-Solving

In the strategic design of a synthesis for a target molecule such as this compound, chemists employ retrosynthesis, an analytical technique that deconstructs the target into simpler precursor molecules. researchgate.net This process involves theoretical "disconnections" of chemical bonds. Advanced strategies move beyond simple, intuitive disconnections to incorporate more complex and powerful concepts.

"Illogical Disconnections" and Fine-Tuning Strategies

A standard retrosynthetic disconnection involves the cleavage of a bond, leading to synthons—imaginary fragments that represent either a nucleophile (Nu⁻) or an electrophile (E⁺). e-bookshelf.de A "logical" disconnection generates synthons whose inherent polarity matches their function; for instance, disconnecting an alcohol (R-CH₂-OH) logically yields an R-CH₂⁺ synthon (an electrophile) and an OH⁻ synthon (a nucleophile).